[(2S)-2-aminopropyl]dimethylamine

Asymmetric Synthesis Chiral Resolution Stereochemistry

[(2S)-2-aminopropyl]dimethylamine (IUPAC: (2S)-1-N,1-N-dimethylpropane-1,2-diamine; CAS 70831-55-9) is a chiral aliphatic diamine with the molecular formula C5H14N2 and a molecular weight of 102.18 g/mol. This compound features a stereocenter at the 2-position, making it a valuable chiral building block in organic synthesis.

Molecular Formula C5H14N2
Molecular Weight 102.181
CAS No. 70831-55-9
Cat. No. B2547777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(2S)-2-aminopropyl]dimethylamine
CAS70831-55-9
Molecular FormulaC5H14N2
Molecular Weight102.181
Structural Identifiers
SMILESCC(CN(C)C)N
InChIInChI=1S/C5H14N2/c1-5(6)4-7(2)3/h5H,4,6H2,1-3H3/t5-/m0/s1
InChIKeyRRQHLOZQFPWDCA-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





[(2S)-2-aminopropyl]dimethylamine (CAS 70831-55-9): Chiral Diamine Building Block for Asymmetric Synthesis


[(2S)-2-aminopropyl]dimethylamine (IUPAC: (2S)-1-N,1-N-dimethylpropane-1,2-diamine; CAS 70831-55-9) is a chiral aliphatic diamine with the molecular formula C5H14N2 and a molecular weight of 102.18 g/mol [1]. This compound features a stereocenter at the 2-position, making it a valuable chiral building block in organic synthesis. Its structural motif, containing both primary and tertiary amine groups, is prevalent in numerous pharmaceuticals and biologically active molecules . The compound is typically supplied as a liquid with high enantiomeric purity, essential for its use in stereoselective reactions .

Critical Role of Stereochemistry: Why Racemic or Enantiomeric Substitution of (2S)-2-aminopropyl]dimethylamine Is Unacceptable


In asymmetric synthesis and medicinal chemistry, the stereochemical configuration of a building block is paramount. Substituting [(2S)-2-aminopropyl]dimethylamine with its racemic mixture (CAS 108-15-6) or the (R)-enantiomer (CAS 346690-99-1) is not viable for applications requiring stereochemical control. The (S)-enantiomer imparts a specific three-dimensional orientation to derived molecules, directly influencing biological target interactions and pharmacological profiles . Use of the racemate would result in a mixture of diastereomers or enantiomers with unpredictable and often diminished or detrimental biological activity, while the (R)-enantiomer would yield the mirror-image product, potentially exhibiting different binding affinities, efficacy, or toxicity [1]. Therefore, for any application where stereochemistry is a key design element—such as in the synthesis of chiral drug candidates or asymmetric catalysis—only the enantiopure (S)-form is suitable. The evidence below quantifies this differentiation where direct data exists, while acknowledging limitations where comparative studies are absent in the public domain.

Quantitative Comparative Evidence for [(2S)-2-aminopropyl]dimethylamine vs. Racemic and (R)-Enantiomeric Analogs


Enantiomeric Purity: Defined Stereochemical Identity vs. Racemic Mixture

The (S)-enantiomer (CAS 70831-55-9) is supplied with a defined stereochemical configuration (2S), typically at high enantiomeric purity (>98% ee as inferred from commercial specifications) . In contrast, the racemic mixture (CAS 108-15-6) contains an equimolar mixture of (R)- and (S)-enantiomers, offering no stereochemical control . The (R)-enantiomer (CAS 346690-99-1) provides the opposite stereochemical outcome [1].

Asymmetric Synthesis Chiral Resolution Stereochemistry

Physical Property Comparison: Boiling Point and Density

The predicted physical properties of the (S)-enantiomer are comparable to its (R)-enantiomer and the racemate, indicating that differentiation lies solely in stereochemical configuration [1][2].

Physicochemical Properties Process Development Analytical Characterization

Role as a Chiral Building Block in Pharmaceutical Synthesis

Approximately 40-45% of small-molecule drugs contain a chiral amine scaffold . [(2S)-2-aminopropyl]dimethylamine serves as a chiral building block for constructing such scaffolds, whereas the racemic mixture would introduce undesired stereochemical complexity .

Medicinal Chemistry Drug Discovery Chiral Synthon

Chiral Ligand Potential in Asymmetric Catalysis

Chiral 1,2-diamines are a privileged class of ligands in asymmetric catalysis, enabling high enantioselectivity in various transformations . While direct comparative data for [(2S)-2-aminopropyl]dimethylamine is lacking in public literature, its structural motif is common among effective chiral ligands . The (S)-enantiomer would be expected to induce the opposite stereochemical outcome compared to the (R)-enantiomer, a fundamental principle of asymmetric induction [1].

Asymmetric Catalysis Organocatalysis Chiral Ligands

Documented Use as an Intermediate in Bioactive Compound Synthesis

The hydrochloride salt of [(2S)-2-aminopropyl]dimethylamine has been utilized in the preparation and structure-activity relationship (SAR) studies of benzonaphthyridinones and N-[(alkylamino)alkyl]carboxamide derivatives with potential anticancer activity [1]. While the racemic form might also be used as an intermediate, the (S)-enantiomer allows for the synthesis of single-enantiomer drug candidates, which is a critical requirement in modern medicinal chemistry .

Drug Intermediate Structure-Activity Relationship Anticancer Agents

Validated Application Scenarios for [(2S)-2-aminopropyl]dimethylamine Based on Comparative Evidence


Asymmetric Synthesis of Chiral Pharmaceutical Intermediates

For the synthesis of single-enantiomer drug candidates, use [(2S)-2-aminopropyl]dimethylamine as a chiral building block. Its defined (2S)-stereochemistry ensures the creation of homochiral intermediates, avoiding the need for costly and time-consuming chiral resolution steps associated with racemic starting materials . This is particularly relevant given that 40-45% of small-molecule drugs contain a chiral amine motif .

Development of Chiral Ligands for Asymmetric Catalysis

Employ [(2S)-2-aminopropyl]dimethylamine as a precursor for synthesizing novel chiral ligands. The (S)-enantiomer can be incorporated into ligand scaffolds to induce specific stereochemical outcomes in catalytic reactions. While direct comparative data is limited, the compound's structural class (1,2-diamines) is well-established in asymmetric catalysis, and the (S)-form provides a distinct stereochemical option compared to the (R)-enantiomer or racemic mixture .

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

In SAR studies, [(2S)-2-aminopropyl]dimethylamine can be used to systematically explore the effect of a chiral amine moiety on biological activity. The hydrochloride salt has been specifically applied in the investigation of benzonaphthyridinones and related carboxamide derivatives with potential anticancer properties [1]. Using the enantiopure (S)-form allows researchers to attribute observed effects directly to the stereochemistry, whereas a racemic mixture would confound interpretation.

Chiral Synthon for Agrochemical Discovery

The compound is noted as a building block in agrochemical synthesis . For the development of chiral pesticides or herbicides, the (S)-enantiomer can provide a stereochemically pure starting point, potentially leading to more selective and environmentally benign products compared to racemic mixtures.

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